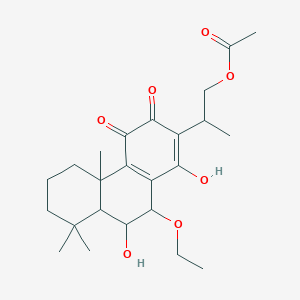

Lophanthoidin F

Description

Lophanthoidin F (CAS: 120462-46-6) is a diterpenoid compound isolated from the herb Rabdosia lophanthoides. Its molecular formula is C₂₄H₃₄O₇, with a molecular weight of 434.5 g/mol . Structurally, it belongs to the abietane-type diterpenoids, characterized by a fused tricyclic system with hydroxyl, acetyl, and ketone functional groups . The compound is typically isolated as a yellow powder with a purity of ≥98.5% .

Properties

IUPAC Name |

2-(10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7/c1-7-30-21-15-16(24(6)10-8-9-23(4,5)22(24)20(21)29)19(28)18(27)14(17(15)26)12(2)11-31-13(3)25/h12,20-22,26,29H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFLKOPTWXVBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lophanthoidin F is typically extracted from the dried leaves of Rabdosia lophanthoides . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using high-performance liquid chromatography (HPLC) to ensure its high purity for research purposes .

Chemical Reactions Analysis

Lophanthoidin F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lophanthoidin F has a wide range of scientific research applications. It has been used as a reference material for HPLC standards, quality control, and analytical purposes . In the field of medicine, it has shown potential as an anticancer and anti-inflammatory agent . Additionally, it is used in biological studies to understand its effects on various cellular pathways and molecular targets .

Mechanism of Action

The mechanism of action of Lophanthoidin F involves its interaction with specific molecular targets and pathways. It has been shown to inhibit oxidative stress and related downstream responses, including inflammatory diseases . The compound’s anticancer properties are attributed to its ability to target multiple genes and pathways, including nuclear receptors, kinases, and G protein-coupled receptors .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Rosthornin B shares the same molecular formula (C₂₄H₃₄O₇ ) as this compound but differs in the arrangement of functional groups, lacking the ketone moiety .

- Coleonol B has a shorter carbon backbone (C₂₂H₃₄O₇) and lower purity (93.0%) compared to this compound .

- Lophanthoidin E and B exhibit variations in oxygenation: Lophanthoidin E has fewer methyl groups, while Lophanthoidin B includes a methoxy group .

Biological Activity

Lophanthoidin F is a diterpenoid compound isolated from the dried leaves of Rabdosia lophanthoides, a plant known for its traditional medicinal uses. Research into the biological activity of this compound has revealed several promising pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects. This article summarizes the current understanding of its biological activities based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of diterpenoids, characterized by a specific arrangement of carbon atoms that contributes to its biological activity. Its molecular formula is C20H28O4, and it exhibits a complex structure typical of natural products derived from plant sources.

1. Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

- Research Findings : In vitro studies showed that this compound effectively reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophage cell lines, indicating its potential as an anti-inflammatory agent .

2. Analgesic Activity

The analgesic effects of this compound have been evaluated through various pain models. It has been found to act on opioid receptors, which play a crucial role in pain modulation.

- Case Study : In a rodent model, administration of this compound resulted in a significant reduction in pain response to thermal stimuli, suggesting its potential use in pain management therapies .

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.